molecular formula Br6H8N2Pt B13129656 Ammoniumhexabromoplatinate(iv)

Ammoniumhexabromoplatinate(iv)

Katalognummer: B13129656
Molekulargewicht: 710.6 g/mol
InChI-Schlüssel: YLDMEZNZYLWNNL-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ammoniumhexabromoplatinate(iv), with the chemical formula (NH4)2PtBr6, is a coordination compound consisting of platinum in the +4 oxidation state, surrounded by six bromide ions and two ammonium ions. This compound is known for its distinctive red crystalline appearance and is primarily used in various research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ammoniumhexabromoplatinate(iv) can be synthesized through the reaction of ammonium bromide with platinum(IV) bromide in an aqueous solution. The reaction typically involves dissolving platinum(IV) bromide in water, followed by the addition of ammonium bromide, resulting in the formation of the desired compound as a precipitate.

Industrial Production Methods: On an industrial scale, the production of ammoniumhexabromoplatinate(iv) involves similar methods but with optimized conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization to remove impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Ammoniumhexabromoplatinate(iv) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.

    Reduction: It can be reduced to lower oxidation state platinum compounds, such as platinum(II) complexes.

    Substitution: The bromide ligands can be substituted with other ligands, such as chloride or nitrate, under specific conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like chlorine or bromine.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride.

    Substitution: Ligand exchange reactions typically involve the use of other halide salts or complexing agents.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Ammoniumhexabromoplatinate(iv) is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism by which ammoniumhexabromoplatinate(iv) exerts its effects involves the interaction of the platinum center with various molecular targets. In biological systems, the platinum ion can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based drugs, such as cisplatin .

Vergleich Mit ähnlichen Verbindungen

  • **Ammoniumhexachloroplatinate(iv) (NH4)2PtCl6
  • **Ammoniumhexafluoroplatinate(iv) (NH4)2PtF6
  • **Potassiumhexabromoplatinate(iv) K2PtBr6

Comparison: Ammoniumhexabromoplatinate(iv) is unique due to its specific ligand environment and the properties imparted by the bromide ligands. Compared to ammoniumhexachloroplatinate(iv) and ammoniumhexafluoroplatinate(iv), the bromide ligands in ammoniumhexabromoplatinate(iv) result in different solubility, stability, and reactivity profiles. These differences make ammoniumhexabromoplatinate(iv) suitable for specific applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

Br6H8N2Pt

Molekulargewicht

710.6 g/mol

IUPAC-Name

diazanium;hexabromoplatinum(2-)

InChI

InChI=1S/6BrH.2H3N.Pt/h6*1H;2*1H3;/q;;;;;;;;+4/p-4

InChI-Schlüssel

YLDMEZNZYLWNNL-UHFFFAOYSA-J

Kanonische SMILES

[NH4+].[NH4+].Br[Pt-2](Br)(Br)(Br)(Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.